molecular formula C12H13ClF2N2O3S B2786646 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine CAS No. 923799-92-2

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine

Cat. No.: B2786646
CAS No.: 923799-92-2
M. Wt: 338.75
InChI Key: KNPLACWNGKQKQV-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloroacetyl group and a difluorophenylsulfonyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine, chloroacetyl chloride, and 2,6-difluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Synthetic Route:

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

    Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.

Scientific Research Applications

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system and inflammatory pathways.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular processes, including enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and to develop new chemical tools for biological research.

    Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The difluorophenylsulfonyl group enhances the compound’s binding affinity and specificity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(Chloroacetyl)-4-phenylpiperazine: Lacks the difluorophenylsulfonyl group, resulting in different chemical and biological properties.

    1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine: Contains a single fluorine atom, which may alter its binding affinity and specificity compared to the difluorinated compound.

    1-(Chloroacetyl)-4-(2,6-dichlorophenyl)sulfonylpiperazine: The presence of chlorine atoms instead of fluorine may affect the compound’s reactivity and biological activity.

Properties

IUPAC Name

2-chloro-1-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2N2O3S/c13-8-11(18)16-4-6-17(7-5-16)21(19,20)12-9(14)2-1-3-10(12)15/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLACWNGKQKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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